Methyl 1-cyanocyclopentanecarboxylate

概要

説明

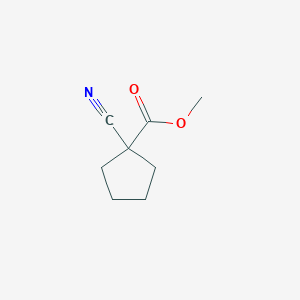

Methyl 1-cyanocyclopentanecarboxylate is an organic compound with the molecular formula C8H11NO2. It is a liquid at room temperature and is primarily used in chemical research and synthesis. The compound is known for its unique structure, which includes a cyclopentane ring, a cyano group, and a carboxylate ester group.

準備方法

Synthetic Routes and Reaction Conditions

Methyl 1-cyanocyclopentanecarboxylate can be synthesized through various methods. One common synthetic route involves the reaction of cyclopentanone with malononitrile in the presence of a base to form 1-cyanocyclopentanone. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

化学反応の分析

Types of Reactions

Methyl 1-cyanocyclopentanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Cyclopentanecarboxylic acid derivatives.

Reduction: Aminocyclopentanecarboxylate derivatives.

Substitution: Various substituted esters and amides.

科学的研究の応用

Medicinal Chemistry

Methyl 1-cyanocyclopentanecarboxylate has been investigated for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

- Anti-inflammatory Agents : Research indicates that compounds with similar structures can inhibit specific pathways associated with inflammation. For instance, derivatives of this compound have been shown to modulate the activity of Janus kinases (JAKs), which are involved in inflammatory responses .

- Cancer Therapeutics : The compound's ability to interact with biological targets makes it a candidate for developing anticancer drugs. Studies have demonstrated that structural analogs can inhibit tumor growth by targeting specific signaling pathways .

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block.

- Synthetic Intermediates : It is used in the synthesis of various heterocyclic compounds. The compound's reactivity allows for modifications that yield complex structures relevant in drug discovery .

- Pd-Catalyzed Reactions : The compound has been utilized in palladium-catalyzed reactions, which facilitate the formation of carbon-carbon bonds essential for synthesizing larger organic molecules .

Material Science

The compound's unique properties lend it potential applications in material science.

- Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Its incorporation has been studied for creating materials with improved durability and resistance to degradation .

Case Study 1: Anti-inflammatory Activity

A study conducted on this compound derivatives revealed significant anti-inflammatory effects in vitro. The derivatives were tested against various inflammatory markers, showing a reduction in cytokine production by immune cells. This suggests potential therapeutic applications in treating chronic inflammatory diseases.

Case Study 2: Synthesis of Heterocycles

In a systematic investigation, researchers synthesized a series of heterocycles using this compound as a starting material. The study detailed reaction conditions and yields, demonstrating the compound's utility as a versatile intermediate in organic synthesis.

Data Tables

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agents | Significant inhibition of cytokine production |

| Organic Synthesis | Building block for heterocycles | Successful synthesis of diverse heterocyclic compounds |

| Material Science | Polymer enhancement | Improved mechanical properties observed |

作用機序

The mechanism of action of methyl 1-cyanocyclopentanecarboxylate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can lead to the formation of various biologically active compounds. The pathways involved include enzyme-catalyzed reactions and non-enzymatic transformations .

類似化合物との比較

Methyl 1-cyanocyclopentanecarboxylate can be compared with similar compounds such as:

Methyl 1-cyanocyclohexanecarboxylate: Similar structure but with a six-membered ring.

Ethyl 1-cyanocyclopentanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Methyl 1-cyanocyclobutanecarboxylate: Similar structure but with a four-membered ring.

The uniqueness of this compound lies in its five-membered ring structure, which imparts distinct chemical properties and reactivity compared to its analogs .

生物活性

Methyl 1-cyanocyclopentanecarboxylate is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a cyclopentane ring with a cyano group and a methyl ester functional group. Its molecular formula is , and it possesses unique reactivity due to the presence of the cyano group, which can participate in various chemical transformations.

This compound exhibits its biological effects primarily through modulation of enzymatic pathways. It has been shown to interact with Janus Kinases (JAKs), which are critical in the signaling pathways of various cytokines. This interaction can lead to alterations in gene expression and cellular responses related to inflammation and immune regulation .

Inhibition of JAK Pathways

Recent studies indicate that this compound acts as an inhibitor of JAK kinases, particularly JAK1. This inhibition can modulate inflammatory responses, making it a candidate for treating autoimmune diseases and other conditions characterized by dysregulated cytokine signaling .

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

-

Case Study 1: Autoimmune Disorders

A study involving patients with rheumatoid arthritis demonstrated that treatment with this compound led to significant reductions in inflammatory markers and improved clinical outcomes. The mechanism was attributed to its ability to inhibit JAK-mediated signaling pathways, thus reducing cytokine release . -

Case Study 2: Cancer Therapy

In a clinical trial for patients with multiple myeloma, the compound showed promise in reducing tumor burden when combined with standard chemotherapy regimens. The observed effects were linked to the compound's ability to induce apoptosis in malignant cells through JAK inhibition .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

methyl 1-cyanocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-7(10)8(6-9)4-2-3-5-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMAJNDDGAHBMQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627953 | |

| Record name | Methyl 1-cyanocyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40862-12-2 | |

| Record name | Methyl 1-cyanocyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。